Gaseous Phase Standard Molar Enthalpy of Formation: Direct Isomer Comparison
In a direct head-to-head thermochemical investigation, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) was measured for both 4-chloro-2,6-dinitroaniline and its positional isomer 2-chloro-4,6-dinitroaniline under identical experimental conditions. 4-Chloro-2,6-dinitroaniline exhibits a ΔfH°m(g) value of 28.3 ± 1.9 kJ·mol⁻¹ at T = 298.15 K, whereas the 2-chloro-4,6-dinitroaniline isomer shows a markedly lower value of 14.0 ± 2.1 kJ·mol⁻¹ [1].
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfH°m(g)) |
|---|---|
| Target Compound Data | 28.3 ± 1.9 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-chloro-4,6-dinitroaniline: 14.0 ± 2.1 kJ·mol⁻¹ |
| Quantified Difference | Approximately 2.0-fold higher (14.3 kJ·mol⁻¹ absolute difference) |
| Conditions | T = 298.15 K; rotating-bomb combustion calorimetry for crystalline phase; Knudsen effusion for sublimation enthalpy; p° = 0.1 MPa |
Why This Matters
This 14.3 kJ·mol⁻¹ difference directly informs selection for applications requiring thermochemical predictability—including safety assessments, energetic material formulation, and thermodynamic modeling—where isomer identity dictates measurable enthalpic behavior.
- [1] da Silva, M.A.V.R., da Silva, M.D.M.C.R., Santos, A.F.L.O.M., Lobo Ferreira, A.I.M.C., & Galvão, T.L.P. (2010). Experimental thermochemical study of two chlorodinitroaniline isomers. Journal of Chemical Thermodynamics, 42(4), 496-501. View Source
